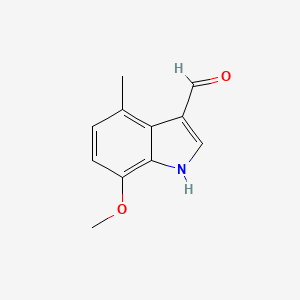

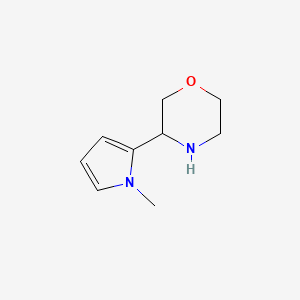

(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Overview

Description

Scientific Research Applications

1. Synthesis and Characterization of Novel Heterocyclic Chalcones

- Summary of Application: This research focuses on the synthesis of diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols . These compounds are used in the creation of heterocyclic chalcones.

- Methods of Application: The process involves a base-catalysed Claisen–Schmidt condensation reaction . This reaction is used to construct the pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring .

- Results or Outcomes: The novel pyrazole-chalcones were characterized by an in-depth analysis of NMR spectral data .

2. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris (1-phenyl-1H-pyrazol-5-yl)benzenes

- Summary of Application: This research aims to understand the supramolecular environment of crystal structures to facilitate designing molecules with desirable properties . A series of 12 novel 1,3,5-tris (1-phenyl-1H-pyrazol-5-yl)benzenes was used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles .

- Methods of Application: The study involved the synthesis of 12 novel 1,3,5-tris (1-phenyl-1H-pyrazol-5-yl)benzenes . The supramolecular structures were analyzed using single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations .

- Results or Outcomes: The obtained compounds did not present the formation of planar stacking interactions between benzenes in solid or liquid states . This was indicated by single crystal diffraction, DFT and QTAIM calculations, and concentration-dependent liquid-state 1H nuclear magnetic resonance (NMR) .

3. Wavefunction Matching in Quantum Physics

- Summary of Application: This research focuses on solving challenging computational problems in quantum physics using a new method called wavefunction matching . This approach has applications in fields such as nuclear physics, enabling theoretical calculations of atomic nuclei that were previously not possible .

- Methods of Application: The method involves using wavefunction matching to solve computational problems . This approach is designed to solve problems where positive and negative weight contributions cancel each other out, resulting in inaccurate final predictions .

- Results or Outcomes: The new wavefunction-matching approach has made calculations with realistic interactions possible .

4. Single-Atom Catalysts

- Summary of Application: Single-atom catalysts, due to their excellent performance properties such as strong activity and high selectivity, have been widely used in various catalytic reactions . Exploring the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research .

- Methods of Application: The study involves the preparation and characterization of single-atom catalysts . These catalysts are used in various applications, including their potential in electrochemistry and photocatalytic reactions .

- Results or Outcomes: The research has led to a better understanding of the structure and characteristics of single-atom catalysts, and has outlined future development directions for these catalysts .

5. Low-Field Bench Top 1H Nuclear Magnetic Resonance (LF-NMR) Relaxometry

- Summary of Application: LF-NMR relaxometry instruments have been increasingly popular as analytical tools for engineering research . Magnetic resonance imaging (MRI), a more advanced approach to NMR technology, provides the researcher with images of the internal structure without any disruption to the sample .

- Methods of Application: The method involves using a radio frequency (RF) pulse to create a temporary disturbance on a sample placed into another static magnetic field . The relaxation of the excited signal is then monitored, and various information on the object can be attained .

- Results or Outcomes: The non-invasive and non-destructive nature coupled with the high discriminative power of LF-NMR and MRI, makes them invaluable tools of analysis for a wide range of applications in food science .

6. Applications of Silica-Based Nanoparticles

- Methods of Application: The study involves the preparation and characterization of silica-based nanoparticles . These nanoparticles are used in various applications, including their potential in electrochemistry and photocatalytic reactions .

- Results or Outcomes: The research has led to a better understanding of the structure and characteristics of silica-based nanoparticles, and has outlined future development directions for these nanoparticles .

Safety And Hazards

properties

IUPAC Name |

(1R)-1-(1-phenylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(14)10-7-12-13(8-10)11-5-3-2-4-6-11/h2-9,14H,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRLPGXWBQXLPI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN(N=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1431663.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1431667.png)

![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone](/img/structure/B1431669.png)

![6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431673.png)